molecular formula C9H8ClN3O2 B2456774 Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate CAS No. 1266115-11-0

Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate

Cat. No.: B2456774
CAS No.: 1266115-11-0
M. Wt: 225.63
InChI Key: KDAITDITQACOLM-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate is a chemical building block of high interest in medicinal chemistry and antibacterial research. This compound features a multifunctional imidazo[4,5-c]pyridine core, a privileged structure in drug discovery known for its diverse biological activities. The presence of both a chloro substituent and an ethyl carboxylate group on the heteroaromatic system makes it a versatile intermediate for further synthetic elaboration, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions. The imidazopyridine scaffold is extensively studied for its potential to interact with critical biological targets. Scientific literature indicates that structurally related analogs exhibit significant antimicrobial properties , particularly against Gram-positive bacteria like Bacillus cereus . These compounds are investigated as novel therapeutic agents to address the growing challenge of antibiotic resistance . The primary research value of this compound lies in its use as a key precursor in developing new pharmaceutical candidates. Its mechanism of action is believed to involve interactions with enzyme active sites; molecular docking studies on similar molecules suggest they can form multiple key interactions with amino acid residues in target enzymes such as dihydrofolate reductase (DHFR), potentially inhibiting their function . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-8(14)5-3-11-4-6-7(5)13-9(10)12-6/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAITDITQACOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC2=C1N=C(N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with ethyl glycinate hydrochloride in the presence of a base, followed by cyclization and esterification .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-c]pyridine derivatives, while oxidation or reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate has been investigated for several pharmacological effects:

  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in MCF-7 breast cancer cells and HCT-116 colon cancer cells, suggesting its potential as an anticancer agent .
  • Cholinesterase Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit cholinesterases, which are critical in the treatment of neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Some investigations have reported that this compound can inhibit the growth of certain bacterial strains, indicating potential applications in antimicrobial therapies .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of this compound against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
  • Findings : The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, outperforming some standard chemotherapeutic agents .

Case Study 2: Cholinesterase Inhibition

Research investigating cholinesterase inhibition revealed:

  • Methodology : Various imidazo derivatives were screened for inhibitory activity against human butyrylcholinesterase.
  • Results : this compound exhibited a notable IC50 value, indicating its potential as a therapeutic agent for cholinergic dysfunctions .

Summary Table of Biological Activities

Activity TypeCell Line/TargetIC50 Value (µM)References
Anticancer ActivityMCF-7Low micromolar
HCT-116Low micromolar
Cholinesterase InhibitionHuman ButyrylcholinesteraseNot specified
Antimicrobial ActivityVarious Bacterial StrainsNot specified

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-c]pyridine derivatives, such as:

Uniqueness

What sets Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and materials .

Biological Activity

Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound belongs to the imidazopyridine family, characterized by the presence of an imidazole ring fused with a pyridine moiety. The compound's molecular formula is C9H8ClN3O2C_9H_8ClN_3O_2, and it has a molecular weight of approximately 229.63 g/mol. The structure includes a chloro substituent at the 2-position and an ethyl ester at the carboxylic acid functional group, which may influence its biological activity.

Biological Activity Overview

Research has indicated that imidazopyridine derivatives exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have highlighted the potential of imidazopyridines in cancer therapy. For instance, compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Imidazopyridine derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen atoms, such as chlorine in this compound, enhances this activity .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially serving as therapeutic agents in diseases characterized by inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Imidazopyridines may inhibit enzymes involved in cancer progression and inflammation. For example, they can act as inhibitors of histone methyltransferases or other enzymes critical for tumor growth .
  • Modulation of Apoptotic Pathways : Research indicates that these compounds can enhance apoptotic signaling by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .
  • Interaction with Cellular Targets : Molecular docking studies have shown that this compound can bind effectively to target proteins implicated in cancer pathways, suggesting a direct interaction that could inhibit their function .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in HCT116 cells ,
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryModulates inflammatory cytokines

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of various imidazopyridine derivatives, this compound was found to exhibit significant cytotoxicity against HCT116 cells with an IC50 value indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate, and how are reaction conditions optimized?

A common method involves nucleophilic substitution or cyclization reactions starting from halogenated precursors. For example, describes a synthetic route using ethyl 2-(7-carbamoyl-imidazo[4,5-b]pyridin-2-yl)acetate as a precursor, where the chloro-substituent is introduced via electrophilic aromatic substitution under acidic conditions. Optimization typically involves:

  • Solvent selection (e.g., DMF for polar intermediates, ethanol for esterification).
  • Catalysts such as p-toluenesulfonic acid () or phase-transfer agents.
  • Temperature control (e.g., 80°C for 10–12 hours to ensure complete cyclization).
    Yield improvements often require iterative adjustment of stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl ester protons at δ ~4.3 ppm, aromatic protons in imidazo-pyridine rings).
  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXTL or SHELXL software, ) resolves molecular geometry and confirms substituent orientation. reports a mean C–C bond length of 0.005 Å and R factor = 0.054, indicating high precision.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 255.06 for C₁₀H₁₁ClN₂O₂) .

Q. What safety precautions are essential when handling this compound?

Safety data sheets (SDS) highlight:

  • Skin/eye irritation (H315, H319; ).
  • Respiratory hazards (H335) due to fine particulate dispersion.
    Recommended practices:
  • Use fume hoods and PPE (gloves, goggles).
  • Avoid exposure to moisture, which may hydrolyze the ester group .

Advanced Research Questions

Q. How can crystallographic disorder in the imidazo-pyridine core be resolved during refinement?

Disorder often arises from flexible substituents (e.g., ethyl groups) or twinning . Strategies include:

  • Multi-component modeling : Split occupancy refinement for overlapping atoms (e.g., reports disorder in the main residue).
  • Restraints : Apply geometric constraints (e.g., DFIX, SIMU in SHELXL) to maintain bond lengths/angles ( used 1 restraint).
  • High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

Q. How do reaction solvent polarity and pH influence the regioselectivity of substitutions on the imidazo-pyridine scaffold?

  • Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states for nucleophilic substitution at the 2-chloro position ().
  • Acidic conditions (pH < 5) protonate the pyridine nitrogen, directing electrophiles to the imidazole ring. notes that ethanolamine reacts preferentially at the 3-position under basic conditions.
  • Contradictory yield data across studies (e.g., 60–85%) may stem from competing pathways; controlled pH and solvent screening (e.g., via DoE methods) are critical .

Q. What computational methods are effective for predicting the compound’s reactivity in novel reactions?

  • DFT calculations : Optimize transition-state geometries (e.g., Gaussian09 with B3LYP/6-31G* basis set) to model electrophilic attack sites.
  • Molecular docking : Predict binding affinity for biological targets (e.g., kinase inhibitors) by simulating interactions with active-site residues.
  • MD simulations : Assess conformational stability of the ester group in aqueous vs. lipid environments .

Q. How can contradictory NMR data (e.g., splitting patterns) be reconciled for derivatives of this compound?

  • Dynamic effects : Rotameric splitting in ethyl esters (e.g., due to restricted rotation) may require variable-temperature NMR (VT-NMR) to coalesce signals.
  • Solvent-induced shifts : Compare DMSO-d₆ vs. CDCl₃ spectra to identify hydrogen bonding or polarity effects.
  • 2D techniques : Use HSQC/HMBC to resolve overlapping peaks in crowded aromatic regions .

Methodological Guidance Tables

Q. Table 1. Key Crystallographic Parameters from Representative Studies

Parameter
Space groupP 1P2₁/c
R factor0.0540.039
Mean C–C bond length (Å)0.0050.003
Disorder handlingMulti-componentRestraints

Q. Table 2. Synthetic Yield Optimization Variables

VariableOptimal RangeImpact on Yield
Reaction time10–12 hoursMaximizes cyclization
Temperature80–100°CAccelerates kinetics
SolventDMF/EtOH (1:1)Balances polarity
Catalyst loading5 mol% p-TsOHReduces side reactions

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